

BBO-8520 Protocol for In Vitro Cell-Based Assays: Application Notes

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Compound of Interest		
Compound Name:	BBO-8520	
Cat. No.:	B15135437	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BBO-8520 is a first-in-class, orally bioavailable, direct, and covalent dual inhibitor of KRAS G12C, targeting both the active, GTP-bound (ON) state and the inactive, GDP-bound (OFF) state.[1][2][3][4] This dual-targeting mechanism represents a significant advancement over previous generations of KRAS G12C inhibitors, which only bind to the inactive state. By inhibiting both forms of KRAS G12C, **BBO-8520** offers the potential for more complete and durable target engagement, leading to enhanced tumor growth inhibition and the ability to overcome adaptive resistance mechanisms.[1][2][4]

BBO-8520 binds to the Switch-II/Helix3 pocket of KRAS G12C and covalently modifies the cysteine residue at position 12.[1][4] This modification locks the protein in an inactive conformation, unable to bind to its downstream effectors, such as RAF1, thereby inhibiting signaling through pathways like the MAPK and PI3K/Akt cascades.[2][4] Preclinical studies have demonstrated that **BBO-8520** exhibits potent and selective inhibition of KRAS G12C-mutant cancer cell lines, leading to the suppression of downstream signaling and inhibition of cell viability.[1][2][3]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of **BBO-8520**.



Data Presentation

Biochemical and Cellular Activity of BBO-8520 and

Comparative KRAS G12C Inhibitors

Compound	Target	Assay	IC50 (nM)	kinact/Ki (M ⁻¹ s ⁻¹)	Reference
BBO-8520	KRAS G12C (ON)	Effector Binding (RAF1)	33	17,900	
Sotorasib	KRAS G12C (ON)	Effector Binding (RAF1)	>100,000	0	
Adagrasib	KRAS G12C (ON)	Effector Binding (RAF1)	20,000	0	
BBO-8520	KRAS G12C (OFF)	Biochemical	-	>1,500,000	
Sotorasib	KRAS G12C (OFF)	Biochemical	-	Not Available	
Adagrasib	KRAS G12C (OFF)	Biochemical	-	180,000	
BBO-8520	KRAS G12C	NCI-H358 pERK (30 min)	4	43,000	
Sotorasib	KRAS G12C	NCI-H358 pERK (30 min)	50	776	
Adagrasib	KRAS G12C	NCI-H358 pERK (30 min)	310	1064	



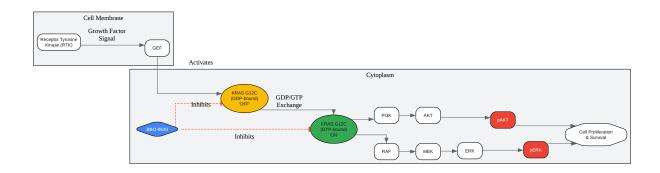
Cellular Viability (IC50, nM) of BBO-8520 in Various KRAS G12C Mutant Cell Lines

Cell Line	3D Viability IC50 (nM)	Reference
NCI-H358	0.032	
MIA PaCa-2	0.037	
Calu-1	0.015	
H2030	0.015	
LU99	0.015	
SW837	0.041	
SW1463	0.055	
UM-U-C3	0.023	

Signaling Pathway

The following diagram illustrates the mechanism of action of **BBO-8520** in the context of the KRAS signaling pathway.





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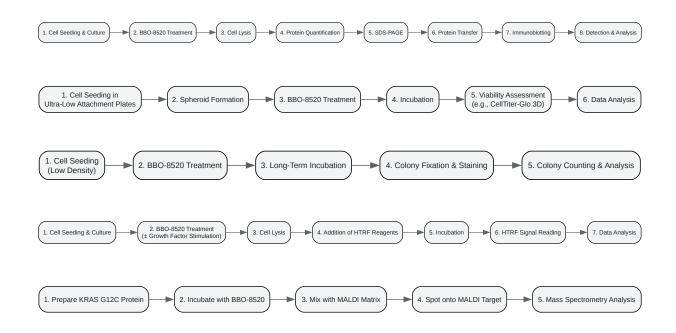
Caption: BBO-8520 inhibits both the inactive (OFF) and active (ON) states of KRAS G12C.

Experimental Protocols Western Blotting for Phospho-ERK Inhibition

This protocol details the methodology to assess the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with **BBO-8520**.

Experimental Workflow:





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